2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that features a combination of naphthalene, benzothiophene, and cyanide functional groups
Preparation Methods
The synthesis of 2-{[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base, followed by cyclization and introduction of the cyanide group. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The cyanide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and cyanide groups allows for diverse interactions at the molecular level, influencing its activity and specificity .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amines. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. For example:
2-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}-N-(1-phenylethyl)benzamide: Similar structure but different functional groups, leading to different reactivity and applications.
(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol:
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C20H16N2OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c21-11-16-15-7-3-4-8-19(15)24-20(16)22-12-17-14-6-2-1-5-13(14)9-10-18(17)23/h1-2,5-6,9-10,12,23H,3-4,7-8H2/b22-12+ |
InChI Key |
PGNHOGXLZUATQT-WSDLNYQXSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C#N |
Origin of Product |
United States |
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